molecular formula C16H13F3O3 B7962431 Methyl 2-{3-[4-(trifluoromethoxy)phenyl]phenyl}acetate

Methyl 2-{3-[4-(trifluoromethoxy)phenyl]phenyl}acetate

Cat. No.: B7962431
M. Wt: 310.27 g/mol
InChI Key: GYNYLGXCVXHBQK-UHFFFAOYSA-N
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Description

Methyl 2-{3-[4-(trifluoromethoxy)phenyl]phenyl}acetate: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to another phenyl ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{3-[4-(trifluoromethoxy)phenyl]phenyl}acetate typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with 3-bromophenylacetic acid methyl ester under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-{3-[4-(trifluoromethoxy)phenyl]phenyl}acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 2-{3-[4-(trifluoromethoxy)phenyl]phenyl}acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In materials science, this compound is investigated for its potential use in the development of advanced materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of Methyl 2-{3-[4-(trifluoromethoxy)phenyl]phenyl}acetate in biological systems involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: Methyl 2-{3-[4-(trifluoromethoxy)phenyl]phenyl}acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl groups. This difference can affect the compound’s reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

methyl 2-[3-[4-(trifluoromethoxy)phenyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-15(20)10-11-3-2-4-13(9-11)12-5-7-14(8-6-12)22-16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNYLGXCVXHBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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